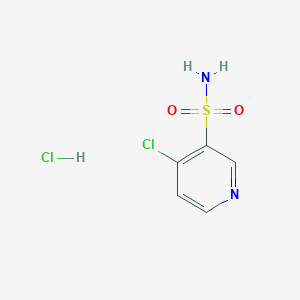
2,5-二溴-4-甲基苯甲酸
描述
2,5-Dibromo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O2 . It has a molecular weight of 293.94000 .
Synthesis Analysis
The synthesis of 2,5-Dibromo-4-methylbenzoic acid or similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methylbenzoic acid consists of a benzene ring substituted with two bromine atoms, one methyl group, and one carboxylic acid group .科学研究应用
衍生物合成
2,5-二酮哌嗪衍生物的合成:姬、易、蔡(2014 年)的一项研究开发了一种使用 2-异氰基苯基 4-甲基苯甲酸酯合成 2,5-二酮哌嗪衍生物的新方案。该方法显示出良好的官能团耐受性,并避免了通常具有攻击性的异氰化物 (Ji, Yi, & Cai, 2014).
烷基 4,5-二溴-2-甲基苯甲酸酯衍生物的合成:高纳、科比塞和阿鲁赫(2008 年)从 1,2-二溴-4-烷氧基甲基-5-甲基苯合成烷基 4,5-二溴-2-甲基苯甲酸酯衍生物,为类似化合物的合成提供了见解 (Gauna, Cobice, & Awruch, 2008).
新型恶二唑的合成:何、朱、杨、胡和曹(2009 年)将 1,3,4-恶二唑部分引入到二苯乙烯骨架中,在合成过程中利用对甲苯甲酸。这可能表明在有机光学材料中具有潜在应用 (He et al., 2009).
生物化学应用
巯基的测定:埃尔曼(1959 年)开发了一种水溶性芳香二硫化物,可用于测定生物材料中的巯基,表明类似化合物可能的生物化学应用 (Ellman, 1959).
对人类癌细胞的细胞抑制活性:埃姆维加恩、基乔阿、布鲁耶尔等人(2012 年)从新拟青霉菌中分离出化合物,包括 2,4-二羟基-6-甲基苯甲酸的衍生物,在人类癌细胞中显示出细胞抑制作用 (Eamvijarn et al., 2012).
分析化学应用
- 寡糖和糖肽的分析:帕帕克、王和琼斯(1996 年)在质谱法中利用 2,5-二羟基苯甲酸等基质分析寡糖,突出了类似化合物在分析方法中的用途 (Papac, Wong, & Jones, 1996).
属性
IUPAC Name |
2,5-dibromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRPUDOCRCFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632639 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylbenzoic acid | |
CAS RN |
20871-01-6 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

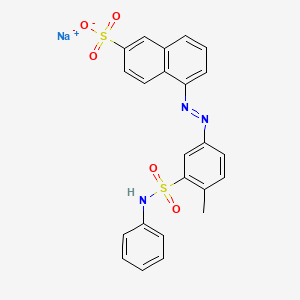
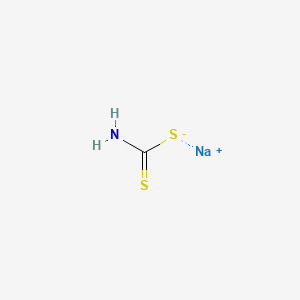
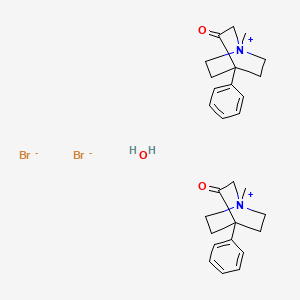
![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)
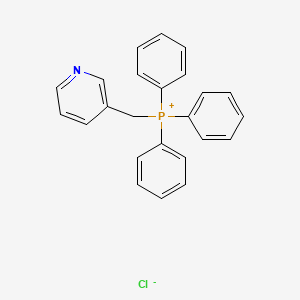
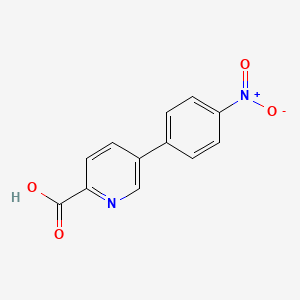
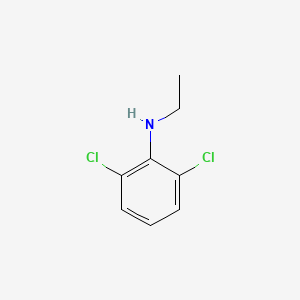
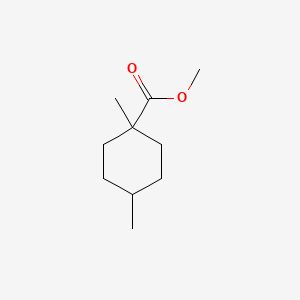
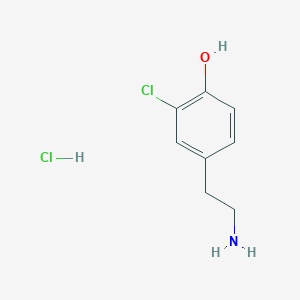
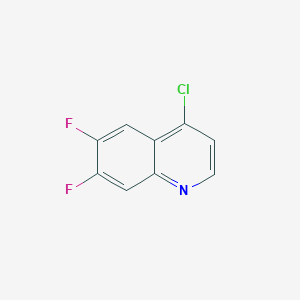
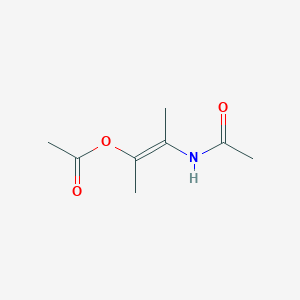
![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)
